molecular formula C18H13Cl B13933443 1-chloro-4-(3-phenylphenyl)benzene

1-chloro-4-(3-phenylphenyl)benzene

Cat. No.: B13933443
M. Wt: 264.7 g/mol
InChI Key: PONBTZBJCOOZTI-UHFFFAOYSA-N
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Description

1-chloro-4-(3-phenylphenyl)benzene is an aromatic compound with a complex structure consisting of a benzene ring substituted with a chlorine atom and a biphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-chloro-4-(3-phenylphenyl)benzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This reaction typically requires a base, such as potassium carbonate, and is conducted in an organic solvent like toluene under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products, ensuring a cost-effective production process.

Chemical Reactions Analysis

Types of Reactions

1-chloro-4-(3-phenylphenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Requires strong nucleophiles and elevated temperatures.

    Electrophilic Aromatic Substitution: Utilizes reagents like nitric acid for nitration or sulfuric acid for sulfonation.

    Oxidation and Reduction: Involves oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic Aromatic Substitution: Produces substituted biphenyl derivatives.

    Electrophilic Aromatic Substitution: Yields nitrated, sulfonated, or halogenated biphenyl compounds.

    Oxidation and Reduction: Results in various oxidized or reduced forms of the compound.

Scientific Research Applications

1-chloro-4-(3-phenylphenyl)benzene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its biphenyl substitution, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity in various chemical reactions and broadens its range of applications in scientific research and industry.

Properties

Molecular Formula

C18H13Cl

Molecular Weight

264.7 g/mol

IUPAC Name

1-chloro-4-(3-phenylphenyl)benzene

InChI

InChI=1S/C18H13Cl/c19-18-11-9-15(10-12-18)17-8-4-7-16(13-17)14-5-2-1-3-6-14/h1-13H

InChI Key

PONBTZBJCOOZTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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